molecular formula C7H9NO4S B13159453 3-Amino-5-methoxybenzene-1-sulfonic acid

3-Amino-5-methoxybenzene-1-sulfonic acid

Cat. No.: B13159453
M. Wt: 203.22 g/mol
InChI Key: RSCVHPBMEDSBLL-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzene-1-sulfonic acid is an organic compound with the molecular formula C7H9NO4S. It is a derivative of benzene, featuring an amino group (-NH2) at the 3-position, a methoxy group (-OCH3) at the 5-position, and a sulfonic acid group (-SO3H) at the 1-position. This compound is known for its applications in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxybenzene-1-sulfonic acid typically involves the sulfonation of 3-Amino-5-methoxybenzene. The process begins with the nitration of anisole to form 4-nitroanisole, followed by reduction to yield 4-aminoanisole. Subsequent sulfonation of 4-aminoanisole under controlled conditions produces this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of sulfuric acid as the sulfonating agent and requires precise temperature control to avoid over-sulfonation .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-methoxybenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.

    Biology: Employed in the study of enzyme-substrate interactions due to its sulfonic acid group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes for textiles and inks.

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxybenzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous reactions. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the methoxy group can donate electron density to the aromatic ring, making it more reactive towards electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxybenzenesulfonic acid
  • 3-Amino-6-methoxybenzenesulfonic acid
  • 4-Amino-5-methoxybenzenesulfonic acid

Uniqueness

3-Amino-5-methoxybenzene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and solubility properties. The presence of the methoxy group at the 5-position enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions compared to its isomers .

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

3-amino-5-methoxybenzenesulfonic acid

InChI

InChI=1S/C7H9NO4S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)

InChI Key

RSCVHPBMEDSBLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)S(=O)(=O)O

Origin of Product

United States

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